4,9-Dimethylpyrene
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Overview
Description
4,9-Dimethylpyrene is an organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family It is characterized by a pyrene core with two methyl groups attached at the 4 and 9 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dimethylpyrene typically involves the alkylation of pyrene. One common method is the Friedel-Crafts alkylation, where pyrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,9-Dimethylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyrenequinones and other oxygenated pyrene derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrene derivatives.
Scientific Research Applications
4,9-Dimethylpyrene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA, to understand its potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to investigate its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4,9-Dimethylpyrene involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially causing mutations. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and contribute to its biological effects.
Comparison with Similar Compounds
Pyrene: The parent compound without methyl groups.
1,6-Dimethylpyrene: Another dimethylated derivative with methyl groups at different positions.
Benzo[a]pyrene: A well-known PAH with significant biological activity.
Uniqueness of 4,9-Dimethylpyrene: this compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity.
Properties
CAS No. |
15729-79-0 |
---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
4,9-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-9-13-5-4-8-16-12(2)10-14-6-3-7-15(11)17(14)18(13)16/h3-10H,1-2H3 |
InChI Key |
MNLPPIOTFDNHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=CC=C2)C(=CC4=C3C1=CC=C4)C |
Origin of Product |
United States |
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